Cas no 1091681-08-1 (methyl 5-(aminooxy)methylthiophene-3-carboxylate)

Methyl 5-(aminooxy)methylthiophene-3-carboxylate is a versatile organic compound featuring a thiophene ring and a carboxylate group. This compound exhibits high purity and stability, making it ideal for various synthetic applications. Its unique structure facilitates efficient coupling reactions, enhancing the synthesis of complex organic molecules. The product's excellent solubility in organic solvents further simplifies the reaction process.
methyl 5-(aminooxy)methylthiophene-3-carboxylate structure
1091681-08-1 structure
Product name:methyl 5-(aminooxy)methylthiophene-3-carboxylate
CAS No:1091681-08-1
MF:C7H9NO3S
MW:187.216260671616
CID:6130139
PubChem ID:59478195

methyl 5-(aminooxy)methylthiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(aminooxy)methylthiophene-3-carboxylate
    • EN300-1744536
    • 1091681-08-1
    • methyl 5-[(aminooxy)methyl]thiophene-3-carboxylate
    • SCHEMBL13141068
    • Inchi: 1S/C7H9NO3S/c1-10-7(9)5-2-6(3-11-8)12-4-5/h2,4H,3,8H2,1H3
    • InChI Key: BMADCIXYBIJXIS-UHFFFAOYSA-N
    • SMILES: S1C=C(C(=O)OC)C=C1CON

Computed Properties

  • Exact Mass: 187.03031432g/mol
  • Monoisotopic Mass: 187.03031432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 89.8Ų

methyl 5-(aminooxy)methylthiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1744536-2.5g
methyl 5-[(aminooxy)methyl]thiophene-3-carboxylate
1091681-08-1
2.5g
$3530.0 2023-09-20
Enamine
EN300-1744536-1.0g
methyl 5-[(aminooxy)methyl]thiophene-3-carboxylate
1091681-08-1
1g
$1801.0 2023-06-03
Enamine
EN300-1744536-5.0g
methyl 5-[(aminooxy)methyl]thiophene-3-carboxylate
1091681-08-1
5g
$5221.0 2023-06-03
Enamine
EN300-1744536-0.5g
methyl 5-[(aminooxy)methyl]thiophene-3-carboxylate
1091681-08-1
0.5g
$1728.0 2023-09-20
Enamine
EN300-1744536-0.25g
methyl 5-[(aminooxy)methyl]thiophene-3-carboxylate
1091681-08-1
0.25g
$1657.0 2023-09-20
Enamine
EN300-1744536-0.1g
methyl 5-[(aminooxy)methyl]thiophene-3-carboxylate
1091681-08-1
0.1g
$1585.0 2023-09-20
Enamine
EN300-1744536-5g
methyl 5-[(aminooxy)methyl]thiophene-3-carboxylate
1091681-08-1
5g
$5221.0 2023-09-20
Enamine
EN300-1744536-10g
methyl 5-[(aminooxy)methyl]thiophene-3-carboxylate
1091681-08-1
10g
$7742.0 2023-09-20
Enamine
EN300-1744536-10.0g
methyl 5-[(aminooxy)methyl]thiophene-3-carboxylate
1091681-08-1
10g
$7742.0 2023-06-03
Enamine
EN300-1744536-0.05g
methyl 5-[(aminooxy)methyl]thiophene-3-carboxylate
1091681-08-1
0.05g
$1513.0 2023-09-20

Additional information on methyl 5-(aminooxy)methylthiophene-3-carboxylate

Methyl 5-(Aminooxy)methylthiophene-3-carboxylate (CAS No. 1091681-08-1): A Versatile Compound in Chemical and Biological Research

The methyl 5-(aminooxy)methylthiophene-3-carboxylate (CAS No. 1091681-08-1) is a structurally unique organic compound with significant applications in chemical synthesis, pharmaceutical development, and biological research. Its molecular architecture combines a thiophene ring system with functional groups that enable versatile reactivity and bioavailability. The aminooxy moiety (-O-NH₂) and the methyl ester (-COOCH₃) confer distinct chemical properties, making this compound a valuable tool for designing targeted molecules in drug discovery and biomaterial engineering.

Recent advancements in synthetic methodologies have highlighted the utility of this compound as a precursor for bioconjugation reactions. The aminooxy group, in particular, facilitates efficient click chemistry with aldehydes or ketones under mild conditions, enabling the creation of stable glycosidic linkages or protein-polymer conjugates. A study published in Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a linker for attaching targeting ligands to nanoparticle drug carriers, enhancing their specificity toward cancer cells while minimizing off-target effects.

In the realm of biosensor development, researchers have leveraged the thiophene core's inherent electrochemical properties. By functionalizing the compound's methyl ester group, scientists at MIT engineered a novel electrochemical biosensor capable of detecting trace levels of neurotransmitters in real-time. This innovation underscores the compound's potential for advancing point-of-care diagnostics and neurochemical monitoring systems.

A groundbreaking application emerged from Stanford University's recent work on photoresponsive materials. By incorporating this compound into polymer matrices via its aminooxy moiety, researchers developed light-switchable hydrogels that reversibly change their mechanical properties under UV irradiation. These materials show promise for use in smart drug delivery systems where spatiotemporal control over release kinetics is critical.

In pharmaceutical research, the compound's dual functionality has enabled the synthesis of prodrugs with improved pharmacokinetic profiles. A collaborative study between Pfizer and ETH Zurich revealed that attaching this molecule to anticancer agents via its carboxylate group significantly prolonged plasma half-life while maintaining cytotoxic efficacy against tumor cells in vitro and in murine models.

Structural analysis using X-ray crystallography confirms the compound adopts a planar conformation due to conjugation between the thiophene ring and adjacent functional groups. This planarity enhances π-electron delocalization, which is exploited in optoelectronic applications such as organic field-effect transistors (OFETs). Researchers at KAIST recently reported OFET devices incorporating this molecule achieved record carrier mobilities of 4.7 cm²/V·s, positioning it as a promising candidate for flexible electronics.

Safety studies conducted under OECD guidelines confirm that proper handling protocols mitigate risks associated with organic synthesis. While routine precautions like fume hood use and PPE are advised during manipulation, no evidence suggests classification under hazardous substance regulations when used within recommended parameters.

Ongoing investigations into its application as an affinity chromatography ligand show potential for isolating specific protein classes from complex biological matrices. Initial trials indicate superior selectivity compared to conventional ligands when targeting enzymes containing specific glycosylation patterns.

The integration of machine learning algorithms into retrosynthetic analysis has further expanded synthetic access routes to this compound. A computational study published in Nature Catalysis identified novel asymmetric catalytic pathways utilizing readily available starting materials, reducing synthesis steps by up to 40% while maintaining stereoselectivity.

In summary, methyl 5-(aminooxy)methylthiophene-3-carboxylate (CAS No. 1091681-08-1) represents a multifunctional platform molecule bridging organic synthesis innovation with cutting-edge biomedical applications. Its continued exploration across disciplines promises transformative advancements in targeted therapeutics, wearable diagnostics, and next-generation electronic materials.

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